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Compound of Interest

Compound Name: HIV-1 protease-IN-5

Cat. No.: B12409730

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of darunavir, a well-established second-
generation HIV-1 protease inhibitor, and UMASS-5, a representative of a series of
investigational fifth-generation protease inhibitors developed at the University of
Massachusetts. The original query for "HIV-1 protease-IN-5" likely refers to this series of
darunavir analogs. This comparison focuses on their biochemical properties, mechanism of
action, antiviral efficacy, and resistance profiles, supported by available experimental data.

Executive Summary

Darunavir is a potent and widely used HIV-1 protease inhibitor with a high genetic barrier to
resistance. The UMASS series of inhibitors, including UMASS-5, are darunavir analogs
designed to have even greater potency and a higher barrier to resistance by more effectively
fitting within the substrate envelope of the HIV-1 protease. While direct comparative
pharmacokinetic data for UMASS-5 is not publicly available, in vitro data demonstrates its
potent inhibitory and antiviral activity, in some cases surpassing that of darunavir, particularly
against certain drug-resistant viral strains.

Mechanism of Action

Both darunavir and UMASS-5 are competitive inhibitors of the HIV-1 protease, an essential
enzyme for viral maturation. HIV-1 protease cleaves newly synthesized Gag-Pol polyproteins
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into functional viral proteins. Inhibition of this enzyme results in the production of immature,
non-infectious virions.

Darunavir and its analogs, the UMASS series, are designed to mimic the transition state of the
natural substrate of the HIV-1 protease. They bind with high affinity to the active site of the
enzyme, preventing it from processing the viral polyproteins. A key feature of these inhibitors is
their ability to form extensive hydrogen bonds with the backbone of the protease active site,
contributing to their high potency and resilience against resistance mutations.
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Fig. 1: Mechanism of Action of HIV-1 Protease Inhibitors.
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Biochemical and Antiviral Activity

The potency of protease inhibitors is typically measured by their inhibition constant (Ki) against
the purified HIV-1 protease and their 50% effective concentration (EC50) in cell-based antiviral
assays.

Table 1: Comparative Biochemical and Antiviral Activity

Compound Target Ki (pM) EC50 (nM)
) Wild-Type HIV-1
Darunavir <5.0[1][2] 7.7 +£1.6[1]
Protease

184V Mutant Protease  25.6 + 5.6[1][2]

I50V/A71V Mutant

74.5 £ 5.6[1][2]
Protease

Wild-Type HIV-1
UMASS-5 <5.0[3] 4.0 £ 0.5[3]
Protease

184V Mutant Protease 7.0 £ 1.7[3]

I5S0V/A71V Mutant

7.8 £0.9[3]
Protease

Data sourced from "Selection of HIV-1 for resistance to fifth-generation protease inhibitors
reveals two independent pathways to high-level resistance"[1][2][3]. Note: A lower Ki or EC50
value indicates greater potency.

As shown in Table 1, both darunavir and UMASS-5 exhibit extremely high potency against wild-
type HIV-1 protease, with Ki values below the limit of detection in the cited study[1][2][3]. In
cell-based assays, UMASS-5 shows a slightly lower EC50 value than darunavir, suggesting
greater antiviral activity against the wild-type virus[3]. Notably, against the darunavir-resistant
mutant protease 184V, UMASS-5 maintains a significantly lower Ki value compared to
darunavir, indicating its potential to be more effective against this common resistance
pathway[3].
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Resistance Profile

A critical aspect of any antiretroviral drug is its susceptibility to the development of resistance.
Darunavir is known for its high genetic barrier to resistance, often requiring the accumulation of
multiple mutations in the protease gene.

The UMASS series of inhibitors were designed to have an even higher barrier to resistance.
Studies on the selection of resistance mutations in cell culture have shown that different
analogs within the UMASS series can favor different resistance pathways, primarily anchored
by the 150V or 184V mutations[1]. The specific structural modifications in UMASS-5 appear to
make it particularly potent against the 184V and 150V/A71V mutant proteases, as indicated by
the low Ki values[3]. This suggests that UMASS-5 may be more resilient to the development of
resistance compared to darunavir.

Pharmacokinetic Properties

Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and
excreted by the body. These properties are crucial for maintaining effective drug concentrations
at the site of action.

Darunavir: Darunavir is typically co-administered with a low dose of ritonavir or cobicistat,
which act as pharmacokinetic enhancers by inhibiting the cytochrome P450 3A4 (CYP3A4)
enzyme system in the liver. This boosting significantly increases the plasma concentration and
half-life of darunavir, allowing for less frequent dosing.

Table 2: Pharmacokinetic Parameters of Boosted Darunavir
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Parameter Value

Bioavailability (boosted) ~82%

Time to Peak Plasma Concentration (Tmax) 2.5 -4 hours

Plasma Protein Binding ~95%

Terminal Elimination Half-life (boosted) ~15 hours
Metabolism Primarily by CYP3A4

Mainly in feces (~80%), with a smaller portion in
urine (~14%)

Excretion

UMASS-5: As an investigational compound, detailed in vivo pharmacokinetic data for UMASS-5
is not publicly available. Preclinical studies in animal models would be necessary to determine
its oral bioavailability, half-life, and metabolic profile. It is likely that, as a darunavir analog,
UMASS-5 would also require co-administration with a pharmacokinetic booster to achieve
optimal therapeutic concentrations.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the activity of
HIV-1 protease inhibitors. The specific details of the protocols used in the cited studies may
vary.

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by
purified HIV-1 protease.
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Enzyme Inhibition Assay Workflow

1. Prepare Reagents:
- HIV-1 Protease Enzyme
- Fluorogenic Substrate
- Assay Buffer
- Inhibitor (Darunavir/UMASS-5)

2. Plate Setup (384-well plate):
- Add inhibitor at various concentrations
- Add HIV-1 Protease

3. Pre-incubation:
Incubate at room temperature
to allow inhibitor-enzyme binding

4. Initiate Reaction:
Add fluorogenic substrate to all wells

5. Kinetic Reading:
Measure fluorescence intensity over time
at 37°C

6. Data Analysis:
- Plot fluorescence vs. time to get reaction rates
- Plot reaction rates vs. inhibitor concentration
- Calculate IC50 and Ki values

Click to download full resolution via product page

Fig. 2: Workflow for a Fluorometric HIV-1 Protease Inhibition Assay.
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Materials:

Purified recombinant HIV-1 protease
Fluorogenic peptide substrate for HIV-1 protease

Assay buffer (e.g., MES buffer, pH 6.0, containing NaCl, EDTA, and a reducing agent like
DTT)

Test compounds (darunavir, UMASS-5) dissolved in DMSO
96- or 384-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.
In the microplate, add a fixed amount of HIV-1 protease to each well.

Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30
minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate
excitation and emission wavelengths.

Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C). The
rate of fluorescence increase is proportional to the enzyme activity.

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor
control.

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and
fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50
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value using the Cheng-Prusoff equation, taking into account the substrate concentration and
the Michaelis constant (Km) of the enzyme for the substrate.

Anti-HIV-1 Antiviral Activity Assay (MT-4 Cell-Based)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell
line.
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Antiviral Activity Assay Workflow

[1. Culture MT-4 cells]

3. Plate Setup (96-well plate):
- Add serial dilutions of inhibitor
- Add MT-4 cells

[2. Prepare HIV-1 viral stock]

4. Infection:
Add a standard amount of HIV-1 to each well

5. Incubation:
Incubate for 4-5 days at 37°C

6. Assess Cell Viability:
Add MTT or similar reagent to measure
cell viability (cytopathic effect)

7. Data Analysis:
- Measure absorbance
- Plot cell viability vs. inhibitor concentration
- Calculate EC50 and CC50 values

Click to download full resolution via product page

Fig. 3: Workflow for an MT-4 Cell-Based Anti-HIV-1 Assay.
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Materials:

MT-4 human T-cell line

HIV-1 viral stock (e.g., NL4-3)

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics)
Test compounds (darunavir, UMASS-5)

96-well cell culture plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability
dye

Spectrophotometer (plate reader)

Procedure:

Seed MT-4 cells into the wells of a 96-well plate.

Add serial dilutions of the test compounds to the wells. Include control wells with no
compound (virus control) and wells with cells but no virus (cell control).

Infect the cells by adding a pre-titered amount of HIV-1 to each well (except the cell control
wells).

Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

After the incubation period, assess the cytopathic effect of the virus by measuring cell
viability. This is commonly done using the MTT assay, where viable cells convert the yellow
MTT into a purple formazan product.

Add MTT solution to each well and incubate for a few hours.

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength
using a plate reader.
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o Calculate the percentage of cell protection for each compound concentration relative to the
virus and cell controls.

o Determine the EC50 value (the concentration that protects 50% of cells from the viral
cytopathic effect) by plotting the percentage of protection against the compound
concentration.

 In parallel, determine the 50% cytotoxic concentration (CC50) of the compounds on
uninfected MT-4 cells to assess their toxicity. The selectivity index (SI = CC50/EC50) is a
measure of the compound's therapeutic window.

Conclusion

Both darunavir and the investigational inhibitor UMASS-5 are highly potent inhibitors of HIV-1
protease. The available in vitro data suggests that UMASS-5 may have an improved potency
and resistance profile compared to darunavir, particularly against certain resistant strains.
However, a comprehensive comparison of their overall performance is limited by the lack of
publicly available in vivo pharmacokinetic data for UMASS-5. Further preclinical and clinical
studies are necessary to fully evaluate the therapeutic potential of UMASS-5 and other fifth-
generation protease inhibitors. This comparative guide provides a foundation for researchers
and drug development professionals to understand the current landscape and future directions
in the development of HIV-1 protease inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Pharmacokinetics of a novel HIV-1 protease inhibitor incorporated into biodegradable or
enteric nanoparticles following intravenous and oral administration to mice - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two
independent pathways to high-level resistance - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b12409730?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8748318/
https://pubmed.ncbi.nlm.nih.gov/8748318/
https://pubmed.ncbi.nlm.nih.gov/8748318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10065791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10065791/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of
HIV/AIDS - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comparative Analysis of Darunavir and the
Investigational Protease Inhibitor UMASS-5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12409730#comparative-analysis-of-hiv-1-protease-
in-5-and-darunavir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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